

Diantimony Trioxide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diantimony*

Cat. No.: *B1203571*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of **diantimony** trioxide (Sb_2O_3), an inorganic compound of significant interest in various industrial and research settings. This document covers its fundamental chemical and physical properties, production methodologies, and established applications. Furthermore, it delves into its biological effects and toxicological profile, with a focus on experimental protocols and the underlying signaling pathways.

Core Chemical and Physical Properties

Diantimony trioxide, also known as antimony(III) oxide, is a white, odorless, crystalline solid. It is the most commercially important compound of antimony.^[1] The fundamental properties of **diantimony** trioxide are summarized in the table below for easy reference and comparison.

Property	Value
Chemical Formula	Sb_2O_3
Molecular Weight	291.52 g/mol [2]
CAS Number	1309-64-4 [1] [2]
Appearance	White crystalline solid [2]
Melting Point	655 °C (1211 °F) [3]
Boiling Point	1,425 °C (2,597 °F)
Density	5.2 g/cm ³ (cubic, senarmontite) or 5.67 g/cm ³ (orthorhombic, valentinite) [4]
Solubility	Insoluble in water and ethanol; Soluble in concentrated hydrochloric acid, tartaric acid, and alkali solutions. [4]

Crystal Structure and Production

Diantimony trioxide exists in two primary crystalline forms, or polymorphs. The cubic form, senarmontite, is stable at temperatures below 570 °C, while the orthorhombic form, valentinite, is the stable form at higher temperatures.[\[4\]](#)

The industrial production of **diantimony** trioxide is primarily achieved through two main routes:

- Roasting of Antimony Sulfide: Antimony sulfide (stibnite, Sb_2S_3), the main ore of antimony, is roasted in the presence of air to produce antimony trioxide and sulfur dioxide.
- Oxidation of Antimony Metal: Pure antimony metal is oxidized at high temperatures to form antimony trioxide.

Applications in Research and Industry

Diantimony trioxide has a wide range of applications stemming from its unique properties:

- Flame Retardant: It is most notably used as a synergist with halogenated flame retardants in plastics, textiles, and other polymers.

- Catalyst: It serves as a catalyst in the production of polyethylene terephthalate (PET).
- Pigments and Ceramics: Its white color and opacifying properties make it a valuable pigment in paints, enamels, and glazes.
- Glass Manufacturing: It is used as a fining agent to remove bubbles from molten glass.

Biological Effects and Toxicology

While industrially significant, **diantimony** trioxide is also a substance of toxicological concern. It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).

Key Toxicological Endpoints:

- Respiratory System: Inhalation is a primary route of occupational exposure. Chronic inhalation can lead to pneumoconiosis, a restrictive lung disease.
- Dermal Effects: Prolonged skin contact may cause dermatitis.
- Genotoxicity: While some in vitro studies have shown evidence of genotoxicity, in vivo studies have yielded mixed results.

Experimental Protocols

Detailed methodologies for assessing the toxicity of **diantimony** trioxide are crucial for regulatory and research purposes. Below are summaries of key experimental protocols.

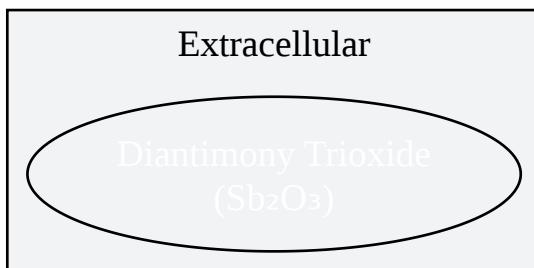
Inhalation Toxicity Studies in Rodents

A representative chronic inhalation study protocol, as conducted by the National Toxicology Program (NTP), is outlined below:

Parameter	Specification
Test Species	Wistar Han Rats and B6C3F1/N Mice
Exposure Route	Whole-body inhalation
Exposure Duration	6 hours/day, 5 days/week for up to 2 years
Concentrations	0, 3, 10, or 30 mg/m ³
Endpoints Evaluated	Survival, body weight, clinical observations, histopathology of major organs (with a focus on the respiratory tract), and lung antimony burden.

Source: National Toxicology Program Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide.

Genotoxicity Assessment: Micronucleus Assay


The in vivo micronucleus test is a common method to assess for chromosomal damage.

Parameter	Specification
Test Species	Mouse
Administration Route	Oral gavage
Dose Levels	Up to 5000 mg/kg (single dose) or 1000 mg/kg (repeated doses)
Sample Collection	Bone marrow is collected at specified time points after dosing.
Analysis	Polychromatic erythrocytes are scored for the presence of micronuclei.

Source: Assessment of the genetic toxicology of antimony trioxide.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the toxic effects of **diantimony** trioxide. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

[Click to download full resolution via product page](#)

Caption: MAPK/JNK signaling pathway activation by **diantimony** trioxide.

Exposure to **diantimony** trioxide can induce the production of reactive oxygen species (ROS) within cells. This oxidative stress can lead to the activation of the SEK1/JNK signaling cascade. [1] Activated JNK, in turn, can phosphorylate and activate the transcription factor AP-1, which plays a role in the regulation of apoptosis (programmed cell death). This pathway is a key area of investigation for understanding the cytotoxic and potentially carcinogenic effects of **diantimony** trioxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Chronic Inhalation Exposure to Antimony Trioxide Exacerbates the MAPK Signaling in Alveolar Bronchiolar Carcinomas in B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diantimony Trioxide: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203571#chemical-formula-of-diantimony-trioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com